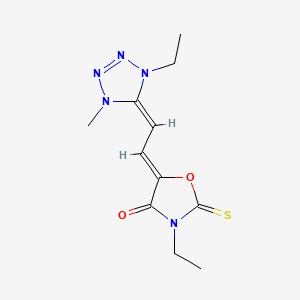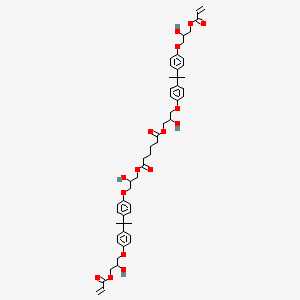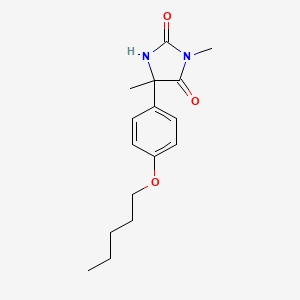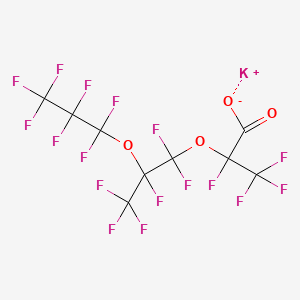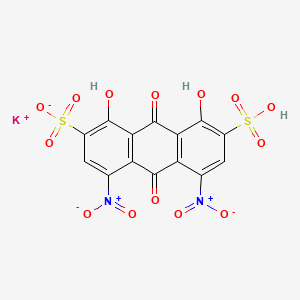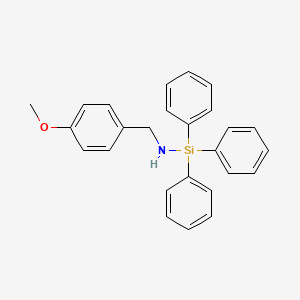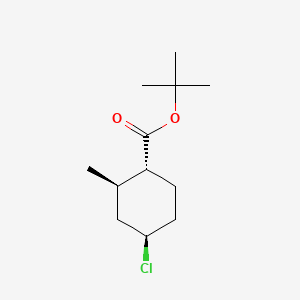
4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, acetate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, acetate (ester) is a complex organic compound that belongs to the class of piperidinols. This compound is characterized by its unique structure, which includes a piperidinol core, a naphthyridine moiety, and an isoindolinone group. The acetate ester functional group further modifies its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, acetate (ester) typically involves multi-step organic reactions. The process may start with the preparation of the piperidinol core, followed by the introduction of the naphthyridine and isoindolinone groups through various coupling reactions. The final step involves esterification to introduce the acetate ester group. Common reagents used in these reactions include chlorinating agents, coupling reagents, and esterification catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinol, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, acetate (ester) can undergo various chemical reactions, including:
Oxidation: Conversion of the piperidinol group to a ketone or aldehyde.
Reduction: Reduction of the naphthyridine moiety to a dihydro derivative.
Substitution: Nucleophilic substitution reactions on the chloro group of the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents
Eigenschaften
CAS-Nummer |
103255-80-7 |
|---|---|
Molekularformel |
C25H23ClN4O4 |
Molekulargewicht |
478.9 g/mol |
IUPAC-Name |
[1-[2-[2-(7-chloro-1,8-naphthyridin-2-yl)-3-oxo-1H-isoindol-1-yl]acetyl]piperidin-4-yl] acetate |
InChI |
InChI=1S/C25H23ClN4O4/c1-15(31)34-17-10-12-29(13-11-17)23(32)14-20-18-4-2-3-5-19(18)25(33)30(20)22-9-7-16-6-8-21(26)27-24(16)28-22/h2-9,17,20H,10-14H2,1H3 |
InChI-Schlüssel |
YUKHTEFULZQGPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCN(CC1)C(=O)CC2C3=CC=CC=C3C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


